molecular formula C14H14N2O3 B11856362 ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate

ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate

Cat. No.: B11856362
M. Wt: 258.27 g/mol
InChI Key: CTVQLBFIRMEBNQ-SSZFMOIBSA-N
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Description

Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a hydroxyimino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate typically involves the esterification of (2Z)-3-bromopropenoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Oxime derivatives

    Reduction: Amine derivatives

    Substitution: Various ester or amide derivatives

Scientific Research Applications

Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the quinoline ring can interact with various enzymes and receptors, modulating their functions.

Comparison with Similar Compounds

Ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure lacking the ester and hydroxyimino groups.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinolinic acid: A neuroactive compound with a carboxylic acid group instead of an ester.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13-

InChI Key

CTVQLBFIRMEBNQ-SSZFMOIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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